1-(3-氯-5-(三氟甲基)吡啶-2-基)-2-甲基-4-{1-[(1-甲基-1H-咪唑-4-基)磺酰基]哌啶-4-基}哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives generally involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of a fluorine atom and a pyridine in their structure .科学研究应用
抗菌和抗疟疾活性
研究表明,含有哌嗪环和咪唑并[1,2-b]哒嗪部分的衍生物(其结构类似于所请求的化合物)已被合成,并显示出对各种细菌菌株的体外抗菌活性,以及抗疟疾活性 (Bhatt, Kant, & Singh, 2016)。
抗糖尿病潜力
一项研究探索了三唑并-哒嗪-6-基取代哌嗪的合成和评估,包括与所请求分子在结构上相关的化合物,以了解其作为抗糖尿病药物的潜力。这些化合物对其二肽基肽酶-4 (DPP-4) 抑制潜力和促胰岛素活性进行了评估 (Bindu, Vijayalakshmi, & Manikandan, 2019)。
对癌细胞的抗增殖活性
对 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物(其与所请求的化合物密切相关)的研究表明,这些化合物对各种人类癌细胞系具有抗增殖作用,表明具有作为抗癌剂的潜力 (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012)。
CB1 大麻素受体相互作用
一项针对 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺(其与所请求的化合物具有结构特征)的研究确定了其对 CB1 大麻素受体的有效且选择性的拮抗作用,从而深入了解了该受体的药理学 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002)。
抗真菌活性
1,2,3-三唑、哌啶和噻吩吡啶环的新型混合物(类似于所讨论的化合物)表现出显着的抗真菌活性,表明在抗真菌治疗中具有潜在应用 (Darandale, Mulla, Pansare, Sangshetti, & Shinde, 2013)。
未来方向
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClF3N6O2S/c1-14-11-28(7-8-30(14)19-17(21)9-15(10-25-19)20(22,23)24)16-3-5-29(6-4-16)33(31,32)18-12-27(2)13-26-18/h9-10,12-14,16H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGCYBYKUMZJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。